1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride
Overview
Description
1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, a trifluoroethoxy group, and an ethylamine moiety, making it a versatile intermediate for synthesizing other compounds.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-2-(2,2,2-trifluoroethoxy)aniline as the starting material.
Reaction Steps: The aniline undergoes reductive amination with an appropriate aldehyde or ketone, followed by acidification to yield the hydrochloride salt.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: Substitution reactions can occur at the chloro or trifluoroethoxy positions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in biochemical studies to understand the interaction of fluorinated compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Similar in structure but with different functional groups.
1-Chloro-4-{3-chloro-2-[(2,2,2-trifluoroethoxy)methyl]propyl}benzene: Another chlorinated compound with a trifluoroethoxy group.
Uniqueness: 1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride is unique due to its combination of chloro, trifluoroethoxy, and ethylamine groups, which provide distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO.ClH/c1-6(15)8-3-2-7(11)4-9(8)16-5-10(12,13)14;/h2-4,6H,5,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELOYSZJQGODJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)OCC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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